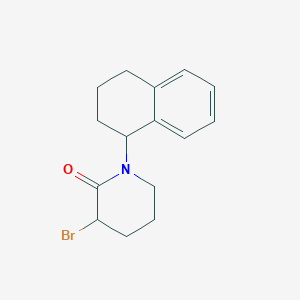

3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one

Description

Properties

IUPAC Name |

3-bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrNO/c16-13-8-4-10-17(15(13)18)14-9-3-6-11-5-1-2-7-12(11)14/h1-2,5,7,13-14H,3-4,6,8-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZMEQGCELHUMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)N3CCCC(C3=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1487982-67-1 | |

| Record name | 3-bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one typically involves the bromination of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, reaction time, and the concentration of reactants .

Chemical Reactions Analysis

3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one has several scientific research applications:

Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

Biological Studies: It may serve as a probe or ligand in biological assays to study receptor interactions or enzyme activity.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The bromine atom can play a crucial role in binding interactions, enhancing the compound’s affinity and specificity for its target .

Comparison with Similar Compounds

Structural Analogs with Varying Ring Sizes

Compound : 3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-2-one

- Key Difference : Pyrrolidin-2-one (5-membered ring) vs. piperidin-2-one (6-membered ring).

- Piperidin-2-one’s larger ring size allows greater conformational flexibility, which may enhance binding affinity in biological systems.

Analogs with Modified Aromatic Substituents

Compound : 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one (CAS 1315366-31-4)

- Key Difference : Tetrahydronaphthalene replaced with a 4-fluoro-2-methylphenyl group.

- Impact :

- Applications : Likely explored as a smaller, more metabolically stable pharmacophore.

Thiourea Derivatives with Tetrahydronaphthalene Moieties

Compound: 3-(Prop-2-en-1-yl)-1-{[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino}thiourea

- Key Features: Crystal structure (monoclinic, space group P2₁/n) with a dihedral angle of 8.45° between aromatic and thiourea groups. Weak N–H···S hydrogen bonds form C(4) chains, influencing solubility and solid-state stability .

Pharmacopeial Compounds with Tetrahydronaphthalenamine Scaffolds

Examples :

- (2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide.

- (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine.

- Key Differences :

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Reactivity: The bromine atom in the user’s compound facilitates nucleophilic substitutions, contrasting with non-halogenated analogs like thiourea derivatives.

- Crystallography : Analogs with hydrogen-bonding motifs (e.g., thiourea) exhibit predictable crystal packing, whereas brominated lactams may require tailored crystallization conditions .

- Biological Relevance : Compounds with tetrahydronaphthalene moieties often target CNS receptors, but bromine’s presence may shift applications toward covalent inhibitors or agrochemicals (e.g., Brodifacoum’s anticoagulant action) .

Biological Activity

3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one is a brominated derivative of piperidinone that has garnered attention for its potential biological activities. This compound features a unique structure that includes a bromine atom and a tetrahydronaphthalenyl group, contributing to its pharmacological properties. Its molecular formula is with a molecular weight of approximately 308.219 g/mol .

Synthesis

The synthesis of this compound typically involves the bromination of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one under controlled conditions using bromine or bromine-containing reagents. The reaction conditions such as temperature and solvent choice are critical for optimizing yield and purity .

The biological activity of 3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one primarily revolves around its interactions with various biological targets. Studies suggest that it may act on neurotransmitter receptors, particularly those involved in the modulation of serotonin (5-HT) and dopamine pathways .

Quantitative structure–activity relationship (QSAR) studies indicate that the presence of the tetrahydronaphthalenyl group significantly influences the compound's binding affinity and selectivity towards specific receptors .

Pharmacological Effects

Research has highlighted several pharmacological effects associated with this compound:

- Antidepressant Activity : Preliminary studies indicate that derivatives similar to this compound may exhibit antidepressant-like effects by modulating serotonin levels in the brain .

- Neuroprotective Properties : The compound's interaction with neuroreceptors suggests potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases .

Study on Receptor Binding Affinity

A study focusing on piperidine derivatives found that compounds with similar structural motifs displayed significant binding affinity to the 5-HT1A receptor. For instance, specific analogs demonstrated Ki values in the subnanomolar range, indicating high potency . This suggests that 3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one could possess comparable binding characteristics.

Cytotoxicity Assessment

In vitro cytotoxicity assessments have shown that certain piperidine derivatives exhibit low cytotoxicity while maintaining potent biological activity. This characteristic is crucial for developing therapeutic agents with minimal side effects .

Q & A

Q. Key Variables Affecting Yield :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C (bromination) | Higher temps risk side reactions (e.g., di-bromination) |

| Catalyst Loading | 2–5 mol% (Pd catalysts) | Insufficient loading stalls coupling |

| Reaction Time | 12–24 hours | Shorter times lead to incomplete conversion |

Validation : Monitor intermediates via LCMS and NMR to confirm regioselectivity .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer :

Discrepancies in bioactivity data (e.g., IC₅₀ values) may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., ATP vs. resazurin-based viability assays).

- Purity Issues : Trace solvents (e.g., DMF) or unreacted intermediates can skew results. Validate purity via HPLC (>95%) and elemental analysis .

- Structural Analogues : Compare activity with structurally similar compounds (e.g., brominated piperidinones in ) to identify pharmacophore requirements .

Q. Resolution Strategy :

Replicate assays under standardized conditions (e.g., CLSI guidelines).

Use orthogonal characterization (e.g., X-ray crystallography in ) to confirm stereochemistry.

Basic Question: What analytical techniques are critical for characterizing this compound’s purity and structure?

Q. Methodological Answer :

| Technique | Application | Example Parameters |

|---|---|---|

| ¹H/¹³C NMR | Confirm regiochemistry and purity | DMSO-d₆, 400 MHz |

| LCMS | Monitor reaction progress and purity | ESI+, m/z 320.1 [M+H]⁺ |

| X-ray Diffraction | Resolve stereochemical ambiguity | Cu-Kα radiation, 100 K |

Case Study : used X-ray to resolve a triclinic crystal system (space group P1) for a related compound, highlighting the importance of crystallography for absolute configuration determination.

Advanced Question: What strategies optimize this compound’s stability during storage and handling?

Methodological Answer :

Degradation Risks :

- Hydrolysis : Susceptible to moisture due to the lactam ring.

- Light Sensitivity : Bromine substituents may undergo photodegradation.

Q. Optimization Strategies :

| Parameter | Recommendation | Evidence Source |

|---|---|---|

| Storage | Argon atmosphere, −20°C | |

| Solvent Choice | Use anhydrous DMSO or THF | |

| Handling | Amber glassware, glovebox |

Validation : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

Basic Question: How should researchers design dose-response studies for this compound’s in vitro bioactivity screening?

Methodological Answer :

Protocol Design :

Dose Range : Start with 0.1–100 µM, based on IC₅₀ data from analogues (e.g., reports 2.5 µM for a related brominated compound).

Controls : Include positive controls (e.g., staurosporine for apoptosis) and vehicle controls (DMSO ≤0.1%).

Q. Data Interpretation :

- Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀.

- Address solubility limits by confirming compound dissolution via dynamic light scattering (DLS).

Advanced Question: What mechanistic hypotheses explain this compound’s potential kinase inhibition activity?

Methodological Answer :

Hypothesis Generation :

Q. Experimental Validation :

Kinase Profiling : Use a panel of 50+ kinases (e.g., Eurofins KinaseProfiler).

Cellular Target Engagement : Apply CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.